molecular formula C13H9NaO5S B15177639 Sodium benzoyloxybenzene-4-sulfonate CAS No. 66531-87-1

Sodium benzoyloxybenzene-4-sulfonate

Cat. No.: B15177639
CAS No.: 66531-87-1
M. Wt: 300.26 g/mol
InChI Key: OVONNAXAHAIEDF-UHFFFAOYSA-M
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Description

Sodium benzoyloxybenzene-4-sulfonate is a sulfonate salt characterized by a benzoyloxy (-OCOC₆H₅) substituent at the para position of a benzene ring, with a sulfonate (-SO₃⁻Na⁺) group. This structure imparts unique physicochemical properties, including moderate water solubility (due to the hydrophilic sulfonate group) and enhanced lipophilicity from the benzoyloxy moiety. It is primarily utilized in organic synthesis as a reactive intermediate or surfactant, though its applications are less documented compared to structurally analogous sulfonates like sodium 4-methoxybenzenesulfonate or sodium 4-isopropoxybenzenesulfonate .

Properties

CAS No.

66531-87-1

Molecular Formula

C13H9NaO5S

Molecular Weight

300.26 g/mol

IUPAC Name

sodium;4-benzoyloxybenzenesulfonate

InChI

InChI=1S/C13H10O5S.Na/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1

InChI Key

OVONNAXAHAIEDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzoyloxybenzene-4-sulfonate can be synthesized through the sulfonation of benzoyloxybenzene. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzoyloxybenzene is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sodium benzoyloxybenzene-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzoyloxybenzene derivatives.

Scientific Research Applications

Sodium benzoyloxybenzene-4-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

    Biology: The compound is used in biochemical assays and as a surfactant in various biological experiments.

    Industry: this compound is used in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of sodium benzoyloxybenzene-4-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium benzoyloxybenzene-4-sulfonate with structurally related sulfonate salts, focusing on substituent effects, spectroscopic behavior, thermal stability, and industrial relevance.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Key Properties
This compound Benzoyloxy (-OCOC₆H₅) Moderate solubility in polar solvents; hydrolytically unstable due to ester group
Sodium 4-methoxybenzenesulfonate Methoxy (-OCH₃) High water solubility; stable under neutral conditions
Sodium 4-isopropoxybenzenesulfonate Isopropoxy (-OCH(CH₃)₂) Low solubility in water; thermally stable up to 220°C
  • Solubility : The benzoyloxy group reduces water solubility compared to smaller substituents like methoxy, as observed in sodium 4-methoxybenzenesulfonate’s high solubility .
  • Reactivity : The ester group in this compound renders it prone to hydrolysis under acidic or basic conditions, unlike ether-linked methoxy or isopropoxy derivatives .

Spectroscopic Behavior

  • IR Spectroscopy : Sulfonate groups in all compounds exhibit strong S=O stretching vibrations near 1180–1250 cm⁻¹. The benzoyloxy group introduces additional C=O stretches (~1720 cm⁻¹), absent in methoxy derivatives .
  • NMR Spectroscopy : The electron-withdrawing benzoyloxy group deshields aromatic protons in this compound, causing downfield shifts compared to methoxy-substituted analogs .

Thermal Stability

  • Sodium 4-methoxybenzenesulfonate demonstrates higher thermal stability (decomposition above 250°C) due to the robust ether linkage, whereas this compound likely degrades at lower temperatures (200–250°C) due to ester bond cleavage .
  • Sodium 4-isopropoxybenzenesulfonate shows intermediate stability, with decomposition onset near 220°C .

Research Findings and Data Trends

  • Structural Conformation : Crystallographic data for sodium 4-methoxybenzenesulfonate derivatives (e.g., torsion angles in ) indicate planar aromatic rings, which enhance stability. The benzoyloxy group may introduce steric hindrance, altering packing efficiency .

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